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Compound of Interest

Compound Name: 4-Chlorobenzylamine

Cat. No.: B054526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chlorobenzylamine, a key intermediate in pharmaceutical and chemical synthesis. The

document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the methodologies for their acquisition, to support structural

elucidation and quality control in research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Chlorobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.28 d 8.3 2H
Ar-H (ortho to

CH₂NH₂)

7.25 d 8.3 2H Ar-H (ortho to Cl)

3.84 s 2H -CH₂-

1.55 s 2H -NH₂

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

141.93 Ar-C (ipso to CH₂NH₂)

132.22 Ar-C (ipso to Cl)

128.59 Ar-CH (ortho to Cl)

128.59 Ar-CH (ortho to CH₂NH₂)

45.71 -CH₂-

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Transmittance (%) Assignment

3369 67 N-H stretch (asymmetric)

3288 72 N-H stretch (symmetric)

3026 76 Ar C-H stretch

2924 75 C-H stretch (aliphatic)

2856 79 C-H stretch (aliphatic)

1603 64 N-H bend (scissoring)

1492 29 C=C stretch (aromatic)

1433 59 C=C stretch (aromatic)

1091 22 C-Cl stretch

804 22 C-H bend (out-of-plane)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

143 12.8 [M+2]⁺ (isotope peak)

141 38.3 [M]⁺ (Molecular ion)

106 100.0 [M - Cl]⁺

77 17.0 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI), Ionization Energy: 70 eV

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.
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NMR Spectroscopy
Sample Preparation: A solution of 4-Chlorobenzylamine was prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. For ¹H

NMR, a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For

¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum and enhance the

signal of carbon atoms.

Infrared Spectroscopy
Sample Preparation: A small amount of liquid 4-Chlorobenzylamine was ground with

anhydrous potassium bromide (KBr) powder using an agate mortar and pestle. The mixture

was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of a blank KBr pellet was recorded and automatically

subtracted from the sample spectrum to remove interferences from atmospheric water and

carbon dioxide.

Mass Spectrometry
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via

a gas chromatograph (GC-MS). In the ion source, the sample molecules were bombarded with

a beam of electrons with an energy of 70 eV (Electron Ionization).

Mass Analysis: The resulting positively charged fragments were accelerated and separated

based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector

measured the abundance of each ion, and the data was plotted as a mass spectrum.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis and data

interpretation.
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Workflow for Spectroscopic Analysis of 4-Chlorobenzylamine

Sample Preparation

Data Acquisition

Data Processing & Analysis

Structural Elucidation

4-Chlorobenzylamine

Dissolve in CDCl3 Prepare KBr Pellet Inject into GC-MS

NMR Spectrometer FTIR Spectrometer Mass Spectrometer (EI)

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-Chlorobenzylamine.
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Data Interpretation Logic for 4-Chlorobenzylamine

NMR Data
IR Data

MS Data

Conclusion

1H NMR:
- Aromatic protons (AA'BB' system)

- Methylene protons
- Amine protons

Confirmation of
4-Chlorobenzylamine Structure

13C NMR:
- Aromatic carbons (4 signals due to symmetry)

- Methylene carbon

IR Spectrum:
- N-H stretches (primary amine)

- C-H stretches (aromatic & aliphatic)
- N-H bend

- C=C stretch (aromatic)
- C-Cl stretch

Mass Spectrum:
- Molecular ion peak (M+)
- Isotope peak (M+2) for Cl
- Major fragmentation peaks

Click to download full resolution via product page

Caption: Logic for interpreting the spectroscopic data of 4-Chlorobenzylamine.

To cite this document: BenchChem. [Spectroscopic Data of 4-Chlorobenzylamine: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054526#4-chlorobenzylamine-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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